molecular formula C12H18N2O2 B13599392 2-(Piperazin-1-ylmethyl)benzene-1,4-diol

2-(Piperazin-1-ylmethyl)benzene-1,4-diol

Cat. No.: B13599392
M. Wt: 222.28 g/mol
InChI Key: YJKQPNUYRTYIMC-UHFFFAOYSA-N
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Description

2-(Piperazin-1-ylmethyl)benzene-1,4-diol is a hydroquinone derivative featuring a piperazine moiety attached via a methylene bridge to the benzene ring at the 2-position. This structure combines the redox-active 1,4-dihydroxybenzene core with the versatile piperazine group, which is known for its role in enhancing solubility and bioactivity in pharmaceuticals.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

4-methoxy-2-(piperazin-1-ylmethyl)phenol

InChI

InChI=1S/C12H18N2O2/c1-16-11-2-3-12(15)10(8-11)9-14-6-4-13-5-7-14/h2-3,8,13,15H,4-7,9H2,1H3

InChI Key

YJKQPNUYRTYIMC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)CN2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-[(piperazin-1-yl)methyl]phenol typically involves the reaction of 4-methoxyphenol with piperazine in the presence of a suitable catalyst. One common method is the reductive amination of 4-methoxybenzaldehyde with piperazine, using sodium cyanoborohydride as the reducing agent . The reaction is typically carried out in methanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2-[(piperazin-1-yl)methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-methoxy-2-[(piperazin-1-yl)methyl]phenol has several applications in scientific research:

Comparison with Similar Compounds

Key Observations :

  • Piperazine-containing analogs (e.g., piperazinylmethyl in the target compound) are underrepresented in the evidence but are pharmacologically significant due to piperazine’s role in enhancing solubility and receptor interactions .
  • Thiolated derivatives (e.g., ) are critical in material science for nanoparticle functionalization.
  • Alkenyl/hydroxymethyl-substituted analogs exhibit notable antiparasitic and anti-inflammatory activities .

Antiparasitic and Antimicrobial Effects

  • (E)-2-(Hept-1-enyl)-3-(hydroxymethyl)-5-(3-methylbut-2-enyl)benzene-1,4-diol :
    • IC₅₀ = 1.48 µM against Plasmodium falciparum (antimalarial) .
    • Active against Leishmania spp. with comparable efficacy to standard drugs .
  • Compound 2 from Radula acuminata: Suppresses LPS-induced inflammation in RAW264.7 cells by downregulating IL-18, iNOS, and TNF-α .

Receptor Binding and Selectivity

Limitation: No direct evidence links this compound to these activities, but its piperazine group may confer affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) based on structural analogy .

Physicochemical Properties

Solubility and Stability

  • Hydrophobic substituents (e.g., alkyl/alkenyl chains in and ) reduce water solubility but enhance lipid membrane permeability.
  • Piperazine moiety : Likely increases water solubility due to its basic nitrogen atoms, facilitating protonation at physiological pH .

Electronic Effects

  • Electron-withdrawing groups (e.g., trifluoromethyl in ) stabilize the hydroquinone core against oxidation.
  • Piperazinylmethyl group : May moderate redox behavior by donating electron density via the methylene bridge.

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